Lymphoscan

Catalog No.
S652069
CAS No.
1345-04-6
M.F
S3Sb2
M. Wt
339.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymphoscan

CAS Number

1345-04-6

Product Name

Lymphoscan

IUPAC Name

sulfanylidene(sulfanylidenestibanylsulfanyl)stibane

Molecular Formula

S3Sb2

Molecular Weight

339.7 g/mol

InChI

InChI=1S/3S.2Sb

InChI Key

IHBMMJGTJFPEQY-UHFFFAOYSA-N

SMILES

S=[Sb]S[Sb]=S

Synonyms

bectumomab, IMMU-LL2-Fab, LymphoSCAN, MAb LL2 (EPB2), monoclonal antibody IMMU-LL2-Fab

Canonical SMILES

S1[Sb]2S[Sb]3S[Sb]1S[Sb](S2)S3
Lymphoscan is a radioactive diagnostic agent used for the imaging of lymphatic tissues and detecting the location of sentinel lymph nodes. It was first approved by the FDA in 1988 and has since been used extensively in the diagnosis and staging of various cancers, including breast cancer, melanoma, and lung cancer.
Lymphoscan is a clear, colorless to pale yellow solution. It is a complex of the radioactive isotope technetium-99m (Tc-99m) with a compound known as sulfur colloid. Tc-99m is used because of its physical properties, including its short half-life, high energy gamma emissions, and availability through commercial nuclear generators.
Lymphoscan is synthesized by the reaction of Tc-99m with a sulfur colloid preparation. The resulting product is extensively characterized to ensure its purity and radiochemical properties meet the required standards.
Lymphoscan is analyzed using various techniques, including high-performance liquid chromatography, thin-layer chromatography, and gamma spectrometry. These methods are used to determine the radiochemical purity, the presence of impurities, and the specific activity of the product.
Lymphoscan behaves similarly to naturally occurring sulfur colloid in the body and is taken up by cells in the lymphatic system. It is cleared from the body predominantly through the kidneys and the hepatobiliary system. Its biological half-life ranges from 2 to 6 hours.
Studies have shown that Lymphoscan is generally safe and well-tolerated in humans. The most common side effect is injection site reactions. Its toxicity has been extensively studied in animals, and the results have shown that it is of low toxicity.
Lymphoscan is widely used for lymphoscintigraphy, which involves the injection of the radioactive tracer into the tissue of interest and imaging its uptake by the lymphatic system. This technique is used in the diagnosis of lymphedema, sentinel lymph node biopsy for cancer staging, and in the evaluation of lymphatic disorders.
There are ongoing research efforts to improve the diagnostic capabilities of Lymphoscan, including the development of new formulations and modifications of the imaging techniques used. The use of Lymphoscan is also under investigation in the detection of lymphatic metastases in various cancers.
Lymphoscan has potential applications in the fields of oncology, hematology, and lymphatic system disorders. It can be used for the diagnosis and staging of various cancers, including breast cancer, melanoma, and lung cancer. It can also be used in the evaluation and treatment of lymphatic disorders such as lymphedema.
One limitation of Lymphoscan is its limited resolution in detecting small metastatic lesions. Future research efforts are focused on improving its sensitivity and specificity, as well as expanding its applications to other indications. Promising areas of research include the development of new radiotracers, imaging techniques, and therapeutic applications of radiopharmaceuticals.
The future directions of Lymphoscan research include:
1. Developing more sensitive and specific imaging techniques
2. Establishing the clinical utility of Lymphoscan in other indications
3. Investigating the potential therapeutic applications of radiopharmaceuticals
4. Improving the resolution of Lymphoscan in detecting small metastatic lesions
5. Developing new radiotracers for specific indications
6. Investigating the safety and efficacy of Lymphoscan in combination with other diagnostic and therapeutic modalities
7. Identifying biomarkers that may predict response to Lymphoscan imaging and treatment
8. Investigating the potential of Lymphoscan as a theranostic agent for targeted radioactive therapy.

GHS Hazard Statements

Aggregated GHS information provided by 266 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 266 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 263 of 266 companies with hazard statement code(s):;
H302 (96.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (96.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (87.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1345-04-6

Associated Chemicals

Antimony ion (3+);23713-48-6

Wikipedia

Antimony(III) sulfide

Methods of Manufacturing

Amorphous Sb2S3 can be prepared by treating an SbCl3 solution with H2S or sodium thiosulfate, or by heating metallic antimony or antimony trioxide with sulfur.
Occurs in nature as black crystalline stibnite; As precipitated from solutions of salt of antimony, the trisulfide is an orange-red precipitate, which is filtered, dried, and ground.

General Manufacturing Information

Antimony sulfide (Sb2S3): ACTIVE
Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types